molecular formula C21H29N5O B2780445 3-cyclopentyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide CAS No. 923196-44-5

3-cyclopentyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide

Cat. No.: B2780445
CAS No.: 923196-44-5
M. Wt: 367.497
InChI Key: QJCDAWTTXGBAEJ-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a dimethylamino group, and a pyrimidinyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

3-cyclopentyl-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-15-14-19(26(2)3)25-21(22-15)24-18-11-9-17(10-12-18)23-20(27)13-8-16-6-4-5-7-16/h9-12,14,16H,4-8,13H2,1-3H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCDAWTTXGBAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCC3CCCC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Formation of the Cyclopentyl Group: This step involves the cyclization of a suitable precursor to form the cyclopentyl ring.

    Introduction of the Pyrimidinyl Group: This is achieved through nucleophilic substitution reactions, where a pyrimidine derivative is introduced.

    Attachment of the Dimethylamino Group: This step involves the alkylation of an amine group to introduce the dimethylamino functionality.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-cyclopentyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-[4-(dimethylsulfamoyl)phenyl]propanamide
  • 3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide

Uniqueness

3-cyclopentyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-Cyclopentyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its biological activity, particularly as a selective inhibitor of cyclin-dependent kinase 5 (CDK5). CDK5 plays a crucial role in neuronal development and cell cycle regulation, with its dysregulation linked to various diseases, including cancer and neurodegenerative disorders.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₅N₃O, with a molecular weight of approximately 324.42 g/mol. The compound's structure is characterized by several functional groups that facilitate diverse interactions with biological targets.

Property Value
Molecular FormulaC₁₈H₂₅N₃O
Molecular Weight324.42 g/mol
SolubilitySoluble in DMSO
StabilitySensitive to light/moisture

The primary mechanism of action for this compound involves its inhibition of CDK5. It is believed to bind to the ATP-binding pocket of CDK5, preventing ATP from interacting with the kinase and inhibiting its phosphorylation activity on target proteins. This inhibition can lead to significant downstream effects on cellular processes, such as apoptosis modulation through proteins like Mcl-1, which is crucial in regulating cell survival.

Inhibition of CDK5

Research indicates that this compound exhibits potent inhibitory activity against CDK5. In vitro studies have demonstrated that the compound can effectively reduce the phosphorylation levels of CDK5 substrates, suggesting its potential therapeutic applications in conditions where CDK5 is dysregulated.

Case Studies and Experimental Data

  • Neurodegenerative Disorders :
    • A study evaluated the effect of this compound on neuronal cells subjected to stress conditions mimicking neurodegenerative diseases. Results showed that treatment with the compound significantly reduced cell death and apoptosis markers compared to untreated controls, indicating neuroprotective effects.
  • Cancer Research :
    • In cancer cell lines, the compound was tested for its ability to inhibit proliferation. Dose-response assays revealed that it induced cell cycle arrest at G1 phase, leading to decreased viability in various cancer types, particularly those associated with aberrant CDK5 activity.

Applications in Scientific Research

This compound has several promising applications:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting CDK5-related pathways.
  • Pharmacology : Studied for potential anti-inflammatory and antimicrobial activities.
  • Biochemistry : Used as a tool for understanding kinase signaling pathways in cellular processes.

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